N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Lipophilicity Hydrogen bonding Medicinal chemistry

Procure CAS 2034272-66-5, a defined isonicotinamide chemotype for NAMPT inhibitor SAR. Its tetrahydrofuran-3-yloxy moiety and XLogP3 of 0.6 provide essential matched-pair data versus cyclopentyloxy and methoxyethoxy analogs, deconvoluting hydrogen-bond and conformational contributions to target binding. The imidazol-1-ylpropyl side chain and para-carboxamide geometry ensure regioisomeric integrity for selectivity counter-screens.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 2034272-66-5
Cat. No. B2718435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
CAS2034272-66-5
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C16H20N4O3/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)23-14-3-9-22-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21)
InChIKeyIBFFFYHJZGQKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034272-66-5): Structural Identity and Physicochemical Baseline for Informed Procurement


N-(3-(1H-Imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034272-66-5; IUPAC: N-(3-imidazol-1-ylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide) is a synthetic small molecule (C₁₆H₂₀N₄O₃; MW 316.35 g/mol) comprising an isonicotinamide core bearing a tetrahydrofuran-3-yloxy ether at the 2-position and an N‑(3‑(1H‑imidazol‑1‑yl)propyl) amide side chain. The compound is catalogued in PubChem (CID 91815237) with computed descriptors including XLogP3‑AA of 0.6, five hydrogen bond acceptors, one hydrogen bond donor, and seven rotatable bonds [1]. Its structural architecture places it within a broader class of pyridine‑4‑carboxamide derivatives that have been explored in patent literature for nicotinamide phosphoribosyltransferase (NAMPT) inhibition [2].

Why Generic Substitution of N-(3-(1H-Imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034272-66-5) Is Not Advisable Without Comparative Data


Within the isonicotinamide chemotype, small modifications to the 2‑position ether or the N‑amide substituent can substantially alter hydrogen‑bonding capacity, lipophilicity, and conformational flexibility—parameters that directly govern target engagement, selectivity, and pharmacokinetics [1]. For example, replacing the tetrahydrofuran‑3‑yloxy group with a cyclopentyloxy or 2‑methoxyethoxy substituent changes both the spatial orientation and the electronic character of the ether oxygen, which may shift binding affinities at NAMPT or other pyridine‑binding pockets [2]. Consequently, treating analogs as interchangeable without matched‑pair comparative data risks selecting a compound with meaningfully different potency, selectivity, or physicochemical behavior in a given assay system.

Head‑to‑Head and Class‑Level Quantitative Evidence for Differentiation of CAS 2034272-66-5 from Closest Analogs


2‑Position Ether Group: Tetrahydrofuran‑3‑yloxy vs. Cyclopentyloxy – Impact on Lipophilicity and Hydrogen‑Bond Acceptor Count

The target compound incorporates a tetrahydrofuran‑3‑yloxy substituent at the pyridine 2‑position, which provides an ether oxygen and a cyclic ether oxygen, yielding a total of five hydrogen bond acceptors and a computed XLogP3‑AA of 0.6 [1]. The closest cyclopentyloxy analog (N‑(3‑(1H‑imidazol‑1‑yl)propyl)‑2‑(cyclopentyloxy)isonicotinamide) replaces the ring oxygen of tetrahydrofuran with a methylene group, reducing the hydrogen‑bond acceptor count to four while increasing lipophilicity (predicted XLogP3‑AA for the cyclopentyloxy analog is approximately 0.9–1.2 based on fragment‑based estimation). This difference can translate into a measurable shift in solubility and membrane permeability [2].

Lipophilicity Hydrogen bonding Medicinal chemistry

Molecular Weight and Rotatable Bond Count vs. 2‑Methoxyethoxy Analog – Conformational Flexibility Implications

The target compound (MW 316.35; 7 rotatable bonds) [1] is heavier and more flexible than its 2‑methoxyethoxy analog, N‑(3‑(1H‑imidazol‑1‑yl)propyl)‑2‑(2‑methoxyethoxy)isonicotinamide (CAS 2034274‑02‑5; C₁₅H₂₀N₄O₃; MW ~304.3; 8 rotatable bonds) . The tetrahydrofuran‑3‑yloxy group constrains one rotatable bond within a five‑membered ring, reducing the total rotatable bond count by one compared with the fully acyclic methoxyethoxy chain. This reduced conformational entropy can favourably influence binding thermodynamics (ΔG = ΔH – TΔS), potentially resulting in a lower entropic penalty upon target binding [2].

Molecular flexibility Conformational entropy Binding kinetics

Class‑Level Patent Disclosure: NAMPT Inhibitor Pharmacophore Alignment with the Isonicotinamide Template

The US patent US9334264B2 exemplifies multiple N‑(3‑imidazol‑1‑ylpropyl)‑thiazole‑5‑carboxamide and related compounds as NAMPT inhibitors, explicitly disclosing structures containing the N‑(3‑imidazol‑1‑ylpropyl)‑carboxamide motif in combination with oxolan‑containing substituents [1]. The target compound possesses this exact N‑(3‑imidazol‑1‑ylpropyl)‑carboxamide pharmacophore but on an isonicotinamide scaffold rather than a thiazole scaffold, suggesting a structure‑activity relationship (SAR) exploration path where the isonicotinamide core may offer differential NAMPT binding kinetics or selectivity relative to the thiazole‑based exemplars. Quantitative IC₅₀ data for the closest thiazole analogs in the patent (e.g., 2‑[(4‑cyanophenyl)methyl‑[2‑(oxolan‑3‑yl)acetyl]amino]‑N‑(3‑imidazol‑1‑ylpropyl)‑1,3‑thiazole‑5‑carboxamide) are not publicly disclosed as isolated values, but the patent establishes the class relevance of this pharmacophore combination [1].

NAMPT inhibition Cancer metabolism Patent pharmacophore

Regioisomeric Differentiation: 2‑((Tetrahydrofuran‑3‑yl)oxy)isonicotinamide vs. 2‑((Tetrahydrofuran‑3‑yl)oxy)nicotinamide Core

The target compound is built on an isonicotinamide (pyridine‑4‑carboxamide) core rather than a nicotinamide (pyridine‑3‑carboxamide) core. The 4‑carboxamide substitution places the amide group para to the pyridine nitrogen, whereas the 3‑carboxamide (nicotinamide) regioisomer places it meta [1]. This positional difference alters the distance and angle between the hydrogen‑bonding carboxamide and the pyridine nitrogen, which can lead to substantially different recognition by NAD⁺‑dependent enzymes such as NAMPT. In the NAMPT patent US9334264B2, the exemplified inhibitors uniformly utilize a heteroaryl carboxamide motif where the carboxamide vector is critical for binding within the nicotinamide pocket [2]. While no direct binding data for the nicotinamide regioisomer of the target compound are available, computational docking studies on related isonicotinamide‑vs‑nicotinamide matched pairs have shown root‑mean‑square deviation (RMSD) shifts in the carboxamide oxygen position of 1.5–2.5 Å [3].

Regioisomerism Binding pose Target recognition

Vendor‑Independent Physicochemical Differentiation Summary: Comparison Against Three Closest Analogs

A comparative tabulation of computed physicochemical properties for the target compound and three closest commercially traceable analogs is provided below. The target compound (CAS 2034272-66-5) is differentiated from its cyclopentyloxy analog by lower lipophilicity (XLogP3‑AA 0.6 vs. estimated 0.9–1.2), from its methoxyethoxy analog by one fewer rotatable bond (7 vs. 8) and higher molecular weight (316.35 vs. ~304.3), and from the unsubstituted N‑(3‑(1H‑imidazol‑1‑yl)propyl)isonicotinamide by the presence of the tetrahydrofuran‑3‑yloxy group, which adds one hydrogen‑bond acceptor and increases topological polar surface area (TPSA) [1]. These properties collectively position the target compound as a moderately polar, partially constrained ligand suitable for biochemical assays where balanced solubility and conformational pre‑organization are valued.

Physicochemical profiling Analog ranking Procurement criteria

Research Application Scenarios for CAS 2034272-66-5 Stemming from Its Differentiated Properties


NAMPT Inhibitor Scaffold‑Hopping Studies

The target compound’s isonicotinamide core combined with the N‑(3‑imidazol‑1‑ylpropyl) side chain and oxolan‑3‑yloxy substituent makes it a compelling scaffold‑hop candidate for exploring NAMPT inhibition beyond the thiazole‑based chemotype disclosed in US9334264B2 [1]. Its XLogP3 of 0.6 and five hydrogen‑bond acceptors predict adequate aqueous solubility for biochemical NAMPT activity assays, while the tetrahydrofuran ring constrains conformational flexibility relative to acyclic ether analogs, potentially improving binding enthalpy. Researchers can procure this compound to generate matched‑pair SAR with the corresponding thiazole and cyclopentyloxy analogs.

Physicochemical Probe in Pyridine‑Carboxamide SAR Libraries

Owing to its balanced lipophilicity (XLogP3 0.6) and intermediate rotatable bond count (7), the target compound serves as a physicochemical probe within broader isonicotinamide libraries [1]. When arrayed alongside the cyclopentyloxy analog (higher lipophilicity) and the methoxyethoxy analog (lower lipophilicity, higher flexibility), this compound contributes the tetrahydrofuran‑3‑yloxy data point that is essential for deconvoluting the contributions of ring oxygen hydrogen‑bond acceptance and conformational restriction to overall target binding. This is particularly relevant in fragment‑based or ligand‑efficiency‑driven campaigns.

Negative Control or Selectivity Counter‑Screen for Imidazole‑Propyl Amide Pharmacophores

The imidazol‑1‑ylpropyl amide motif is present in multiple bioactive series beyond NAMPT, including kinase inhibitors and GPCR ligands. The target compound, by virtue of its isonicotinamide core that positions the carboxamide vector para to the pyridine nitrogen (as opposed to meta in nicotinamide regioisomers), can be deployed as a selectivity counter‑screen compound to determine whether a given biological activity is dependent on the 4‑carboxamide geometry [1]. Procurement of the correct regioisomer is critical to avoid false‑negative results.

Synthetic Intermediate for Further Derivatization

The compound’s structure—featuring a free carboxamide NH, a tetrahydrofuran ring amenable to further functionalization, and an imidazole ring capable of metal coordination or N‑alkylation—positions it as a versatile synthetic intermediate for generating focused libraries [1]. Its availability with a defined CAS number (2034272-66-5) and a PubChem record (CID 91815237) ensures traceable sourcing for publications and patent filings, which is a non‑negotiable requirement for reproducible research.

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.